S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine
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Overview
Description
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is a chemical compound that features a cysteine moiety linked to a phenyl ring substituted with two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine typically involves the reaction of L-cysteine with 2,5-bis(hydroxymethyl)benzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions may include a solvent such as ethanol or water, and the reaction temperature is usually maintained at room temperature or slightly elevated to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2,5-bis(formyl)phenyl-L-cysteine or 2,5-bis(carboxyl)phenyl-L-cysteine.
Reduction: Formation of 2,5-bis(hydroxymethyl)phenyl-L-cysteine derivatives with reduced functional groups.
Substitution: Formation of substituted phenyl-L-cysteine derivatives.
Scientific Research Applications
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups and the cysteine moiety play crucial roles in these interactions, facilitating binding and modulation of biological pathways. The compound may exert its effects through redox reactions, covalent modifications, or allosteric regulation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with similar hydroxymethyl groups.
2,5-Bis(hydroxymethyl)benzaldehyde: A benzaldehyde derivative with hydroxymethyl groups.
L-Cysteine: An amino acid with a thiol group, similar to the cysteine moiety in the compound.
Uniqueness
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is unique due to the combination of the phenyl ring with hydroxymethyl groups and the L-cysteine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
832151-77-6 |
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Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2,5-bis(hydroxymethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO4S/c12-9(11(15)16)6-17-10-3-7(4-13)1-2-8(10)5-14/h1-3,9,13-14H,4-6,12H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
NBXWNFCUZHHFNT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CO)SC[C@@H](C(=O)O)N)CO |
Canonical SMILES |
C1=CC(=C(C=C1CO)SCC(C(=O)O)N)CO |
Origin of Product |
United States |
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